2-[1-(2,3-Dihydro-1h-inden-5-yl)ethylidene]-1,1-dimethylhydrazine
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Overview
Description
2-[1-(2,3-Dihydro-1h-inden-5-yl)ethylidene]-1,1-dimethylhydrazine is a complex organic compound with a unique structure that includes an indane moiety
Preparation Methods
The synthesis of 2-[1-(2,3-Dihydro-1h-inden-5-yl)ethylidene]-1,1-dimethylhydrazine typically involves the condensation of 2,3-dihydro-1H-indene-5-carbaldehyde with 1,1-dimethylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the hydrazone linkage. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-[1-(2,3-Dihydro-1h-inden-5-yl)ethylidene]-1,1-dimethylhydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced hydrazine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[1-(2,3-Dihydro-1h-inden-5-yl)ethylidene]-1,1-dimethylhydrazine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-[1-(2,3-Dihydro-1h-inden-5-yl)ethylidene]-1,1-dimethylhydrazine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Compared to other similar compounds, 2-[1-(2,3-Dihydro-1h-inden-5-yl)ethylidene]-1,1-dimethylhydrazine stands out due to its unique indane moiety and hydrazone linkage. Similar compounds include:
Ethanone, 1-(2,3-dihydro-1H-inden-5-yl): Shares the indane structure but differs in functional groups.
Indole derivatives:
Phantolide: Another compound with a similar indane structure but different functional groups and applications.
Properties
CAS No. |
5758-13-4 |
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Molecular Formula |
C13H18N2 |
Molecular Weight |
202.30 g/mol |
IUPAC Name |
N-[1-(2,3-dihydro-1H-inden-5-yl)ethylideneamino]-N-methylmethanamine |
InChI |
InChI=1S/C13H18N2/c1-10(14-15(2)3)12-8-7-11-5-4-6-13(11)9-12/h7-9H,4-6H2,1-3H3 |
InChI Key |
HFVCUOADUKVPKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NN(C)C)C1=CC2=C(CCC2)C=C1 |
Origin of Product |
United States |
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